5-Chloro-2,4-difluoropyridine
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Overview
Description
5-Chloro-2,4-difluoropyridine is a fluorinated pyridine derivative characterized by the presence of chlorine and fluorine atoms at the 5, 2, and 4 positions of the pyridine ring, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,4-difluoropyridine typically involves halogenation reactions where pyridine derivatives are subjected to chlorination and fluorination processes. One common method is the direct fluorination of 5-chloropyridine using fluorinating agents such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process often requires specialized equipment to handle the reactive fluorinating agents safely.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2,4-difluoropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions at the pyridine ring can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives such as this compound N-oxide.
Reduction: Reduced derivatives such as this compound hydride.
Substitution: Substituted derivatives with different functional groups at the pyridine ring.
Scientific Research Applications
5-Chloro-2,4-difluoropyridine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Employed in the development of advanced materials and chemical processes.
Mechanism of Action
5-Chloro-2,4-difluoropyridine is similar to other fluorinated pyridines, such as 5-chloro-2-fluoropyridine and 5-chloro-3-fluoropyridine. its unique combination of chlorine and fluorine atoms at specific positions on the pyridine ring distinguishes it from these compounds. This unique structure can lead to different chemical reactivity and biological activity compared to its analogs.
Comparison with Similar Compounds
5-Chloro-2-fluoropyridine
5-Chloro-3-fluoropyridine
5-Chloro-2,3-difluoropyridine
5-Chloro-3,4-difluoropyridine
Properties
IUPAC Name |
5-chloro-2,4-difluoropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF2N/c6-3-2-9-5(8)1-4(3)7/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEHDGPFLXDGDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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